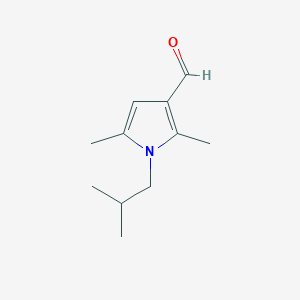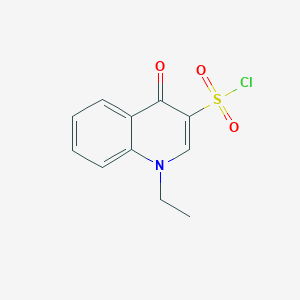
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives are a significant class of compounds in organic chemistry due to their wide range of applications in medicinal chemistry, material science, and as catalysts in various organic transformations. "1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride" likely shares similar structural and chemical characteristics with other quinoline derivatives, making it a compound of interest for further research and application in these fields.
Synthesis Analysis
The synthesis of quinoline derivatives often involves catalyzed reactions that allow for the efficient formation of these complex structures. For instance, silica-supported 1-(2-(sulfooxy)ethyl)pyridin-1-ium chloride has been used as an efficient and solid acid catalyst for the synthesis of quinoxaline derivatives under mild and green conditions, suggesting that similar methodologies could be applicable for the synthesis of "1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride" (Sajjadifar et al., 2020).
Molecular Structure AnalysisThe molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related quinoline derivative was determined using X-ray diffraction, highlighting the compound's molecular geometry and confirming the presence of characteristic functional groups (Li et al., 2006). Such analyses are crucial for understanding the molecular behavior and potential reactivity of "1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride."
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonyl groups into the molecule, potentially modifying its chemical properties and reactivity. An example is the copper-catalyzed sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides, leading to the formation of sulfonylated quinoline derivatives (Wu et al., 2013). This reaction showcases the versatility of quinoline derivatives in undergoing functional group transformations.
科学的研究の応用
Synthesis and Structural Analysis
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride serves as a precursor in synthesizing various substituted quinoline derivatives. For instance, Skrzypek and Suwińska (2007) synthesized 1-methyl and 1-ethyl- 1,4-dihydro-4-oxo-3-quinolinesulfonic acids from 4-chloro-3-quinolinesulfonyl chloride, illustrating the compound's versatility in forming betains with distinct tautomeric forms (Skrzypek & Suwińska, 2007). Similarly, Ukrainets et al. (2009) highlighted its role in generating quinoline derivatives through the reaction with p-toluenesulfonylhydrazide, leading to N-substituted pyrazolo[4,3-c]quinoline derivatives, underscoring the chemical's utility in diverse synthetic pathways (Ukrainets et al., 2009).
Catalysis and Green Chemistry
The compound's derivatives have found applications in catalysis and green chemistry. For example, Sajjadifar et al. (2020) explored silica supported 1-(2-(sulfooxy)ethyl)pyridin-1-ium chloride as an efficient catalyst for synthesizing quinoxaline derivatives under green conditions, indicating the potential for eco-friendly catalysis with derivatives of 1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride (Sajjadifar et al., 2020).
Photovoltaic and Electronic Applications
In the realm of materials science, Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, showcasing the utility of 1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride derivatives in organic–inorganic photodiode fabrication. This research presents a novel application in developing photovoltaic devices with enhanced electronic properties (Zeyada et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-ethyl-4-oxoquinoline-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-13-7-10(17(12,15)16)11(14)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISQFHADGJXGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

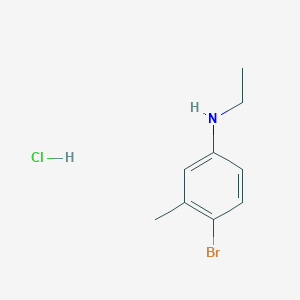
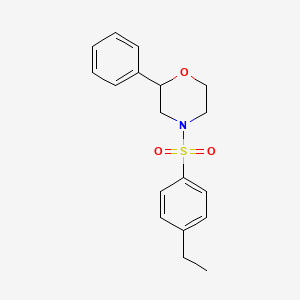
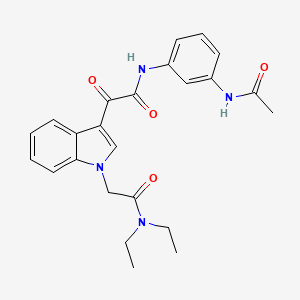


![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)



